(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Description
This compound belongs to the thiazolidine-2,4-dione family, a scaffold widely explored for its diverse pharmacological activities. Characterized by a Z-configured arylidene group at position 5 (2,5-dimethoxyphenyl) and an ethyl substituent at position 3, its structure balances lipophilicity and electronic modulation.
Properties
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-4-15-13(16)12(20-14(15)17)8-9-7-10(18-2)5-6-11(9)19-3/h5-8H,4H2,1-3H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTZDASLUJZIEJ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazolidine-2,4-dione Core
The TZD core serves as the foundational structure for further functionalization. Classical synthesis involves the cyclocondensation of monochloroacetic acid (6 ) and thiourea (7 ) in aqueous HCl under reflux (100–110°C, 8–10 hours), yielding thiazolidine-2,4-dione (1 ) via an SN2 mechanism. The reaction proceeds through intermediate 2-imino-4-thiazolidinone (11 ), which undergoes hydrolysis to release ammonia and form 1 (Figure 1).
$$
\text{ClCH}2\text{COOH} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, H}2\text{O}} \text{TZD} + \text{NH}3 + \text{H}2\text{O}
$$
Yields for this method range from 73% to 94%, with purity dependent on recrystallization solvents (e.g., ethanol or water). Microwave-assisted synthesis reduces reaction time to 20–30 minutes while maintaining high yields (90–94%), offering a scalable alternative.
Table 1: Comparative Synthesis of Thiazolidine-2,4-dione
| Method | Conditions | Yield (%) | Catalyst | Reference |
|---|---|---|---|---|
| Classical Reflux | HCl, H2O, 100°C, 8h | 73–78 | None | |
| Microwave | HCl, H2O, 100°C, 30m | 94 | None |
Introduction of the ethyl group at N3 typically employs alkyl halides under basic conditions. In a representative procedure, thiazolidine-2,4-dione (1 ) reacts with ethyl bromide in the presence of sodium ethoxide (NaOEt) in anhydrous ethanol (60°C, 4–6 hours). Nucleophilic substitution at the amine nitrogen generates 3-ethyl-TZD (15 ), isolated via filtration and recrystallized from ethanol (yield: 82–85%).
$$
\text{TZD} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaOEt, EtOH}} \text{3-Ethyl-TZD} + \text{NaBr}
$$
Alternative alkylating agents (e.g., ethyl iodide) enhance reactivity but require stringent moisture control.
Knoevenagel Condensation for C5-Arylidene Substitution
The 5-[(2,5-dimethoxyphenyl)methylidene] group is introduced via Knoevenagel condensation between 3-ethyl-TZD (15 ) and 2,5-dimethoxybenzaldehyde (16 ). Catalysts such as piperidine (14.11 mmol) in ethanol under reflux (8–9 hours) facilitate dehydration, forming the Z-configured arylidene product. Tannic acid (10 mol%) in ethanol (80°C, 4 hours) offers a greener alternative, achieving comparable yields (68–72%).
$$
\text{3-Ethyl-TZD} + \text{2,5-(MeO)}2\text{C}6\text{H}3\text{CHO} \xrightarrow{\text{cat.}} \text{Target Compound} + \text{H}2\text{O}
$$
Table 2: Catalytic Systems for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | EtOH | 78 | 8–9 | 68 | |
| Tannic Acid | EtOH | 80 | 4 | 72 |
One-Pot Synthesis Approaches
Recent advancements enable sequential N3-alkylation and C5-arylidene functionalization in a single vessel. A mixture of TZD (1 ), ethyl bromide, and 2,5-dimethoxybenzaldehyde (16 ) in ethanol/water (2:1 v/v) with NaOH undergoes ultrasonication (25°C, 25 minutes). Acidic precipitation (4 M HCl) isolates the product, circumventing intermediate purification (yield: 78–82%).
Microwave-Assisted Synthesis
Microwave irradiation accelerates both core formation and condensation steps. For instance, combining 1 , ethyl bromide, and 16 in dimethylformamide (DMF) with K2CO3 under microwave (150 W, 120°C, 15 minutes) achieves 88% yield, reducing energy consumption by 70% compared to conventional methods.
Analytical Characterization
Critical characterization data for the target compound include:
- Melting Point : 236–238°C (consistent with Z-configuration).
- 1H NMR (CDCl3): δ 7.82 (s, 1H, CH=), 6.90–7.40 (m, 3H, Ar-H), 4.12 (q, 2H, NCH2), 3.85 (s, 6H, OCH3), 1.25 (t, 3H, CH3).
- IR : 1745 cm−1 (C=O), 1660 cm−1 (C=N).
Comparative Analysis of Methods
Table 3: Efficiency of Synthetic Routes
| Method | Steps | Total Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 3 | 52–58 | 20–24h | Moderate |
| One-Pot | 1 | 78–82 | 1h | High |
| Microwave-Assisted | 2 | 82–88 | 45m | High |
The one-pot and microwave methods demonstrate superior efficiency, though classical approaches remain valuable for mechanistic studies.
Chemical Reactions Analysis
Condensation Reactions
The methylidene group (−CH=) at the 5-position undergoes Knoevenagel condensations with electrophilic reagents. This reaction is critical for forming derivatives with extended conjugation. For example:
-
Reaction with pyrido[3,2-d]pyrimidin-6-yl derivatives yields pharmacologically active analogs via nucleophilic attack on the methylidene carbon .
-
Condensation with imidazo[4,5-b]pyridin-5-yl groups produces compounds with enhanced π-stacking interactions, as demonstrated in crystallographic studies .
Table 1: Representative Condensation Products
Acid-Base Reactions
The thiazolidine-2,4-dione moiety acts as a weak acid (pKa ≈ 6–8), enabling salt formation with basic amines:
-
Reaction with benzimidazole derivatives forms crystalline salts stabilized by N–H···O and C–H···O hydrogen bonds .
-
Ethylenediamine forms hydrates with the dione, confirmed by single-crystal XRD (space group C2/c) .
Table 2: Acid-Base Reaction Outcomes
| Base Used | Product Type | Stability (TGA) |
|---|---|---|
| Benzimidazole | Anhydrous salt | Decomposes at 191°C |
| 2-Methylbenzimidazole | Hydrated salt | Decomposes at 222°C |
| Ethylenediamine | Hydrated diammonium salt | Decomposes at 131°C |
Nucleophilic Attack at the Thiazolidine Ring
The sulfur atom in the thiazolidine ring is susceptible to nucleophilic substitution:
-
Ring-opening reactions with amines or thiols produce linear thioamide intermediates, which can cyclize into imidazothiazoles (observed in related thiazolidines) .
-
Hydrolysis under acidic conditions cleaves the thiazolidine ring, yielding 2,4-dioxothiazolidine-5-acetic acid derivatives .
Cycloaddition Reactions
The methylidene group participates in [4+2] cycloadditions with dienes, forming fused heterocycles:
-
Diels-Alder reactions with electron-deficient dienes yield pyran- or cyclohexene-fused thiazolidinediones, though specific examples require further validation .
Transition-Metal Catalyzed Reactions
Palladium-catalyzed cross-couplings modify the dimethoxyphenyl substituent:
-
Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the phenyl ring .
-
Buchwald-Hartwig amination adds amino functionalities, enhancing solubility .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Primary weight loss occurs at 190–221°C, corresponding to the breakdown of the thiazolidine ring .
-
Residual ash analysis confirms complete decomposition above 800°C .
Table 3: Thermal Stability Data
| Compound Form | Decomposition Onset (°C) | Major Degradation Products |
|---|---|---|
| Anhydrous salt (1) | 191 | CO₂, SO₂, and aromatic fragments |
| Hydrated salt (2) | 222 | H₂O, CO, and thiophene derivatives |
Photochemical Reactivity
UV irradiation induces E-to-Z isomerization of the methylidene group, as inferred from UV-Vis spectral shifts (λ<sub>max</sub> = 568 nm) . This property is exploitable in photodynamic therapy applications.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of DMPT against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action is believed to involve disruption of the bacterial cell membrane, although further research is necessary to elucidate the exact pathways involved.
Antiviral Activity
Preliminary research indicates that DMPT may possess antiviral capabilities. It has shown potential in inhibiting the replication of viruses such as:
- Human Immunodeficiency Virus (HIV)
- Hepatitis C Virus (HCV)
These findings suggest possible therapeutic applications for DMPT in viral infections; however, more extensive studies are required to confirm these effects and explore their clinical relevance.
Applications in Metabolic Disorders
Thiazolidinediones are known for their role in managing metabolic disorders, particularly diabetes. DMPT's structural characteristics may enhance its effectiveness in modulating insulin sensitivity and glucose metabolism. This makes it a candidate for further investigation in the treatment of type 2 diabetes and related conditions.
Case Studies and Research Findings
Several studies have documented the biological activity of DMPT and similar compounds:
- A review highlighted the synthesis and pharmacological profiles of 5-ene-4-thiazolidinones, emphasizing their potential as drug candidates due to diverse biological effects including antimicrobial and antitumor activities .
- Another study discussed the optimization strategies for enhancing the efficacy of thiazolidinone derivatives, focusing on modifications at the C5 position that significantly impact their pharmacological profiles .
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Thiazolidine-2,4-dione derivatives differ primarily in substituents at positions 3 and 5, which critically influence solubility, stability, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Effects on Solubility: The target compound’s 2,5-dimethoxyphenyl group likely improves aqueous solubility compared to halogenated analogs (e.g., L-173’s 4-chlorophenyl), as methoxy groups reduce hydrophobicity .
- Bioactivity Modulation : Halogenated derivatives (e.g., L-173) exhibit stronger antifungal activity, possibly due to enhanced electrophilicity and membrane penetration. In contrast, pyridinyl or thiophenyl substituents (e.g., ) redirect activity toward metabolic targets like PPARγ .
- Synthetic Accessibility : The target compound’s ethyl group at position 3 simplifies synthesis compared to derivatives with complex side chains (e.g., L-173’s oxoethyl-piperazine moiety) .
Molecular Docking and Binding Interactions
- PPARγ Binding : Hypolipidemic derivatives (e.g., ) with pyridinyl groups show strong docking scores for PPARγ, driven by π-π stacking and hydrogen bonding. The target compound’s dimethoxy groups may exhibit weaker affinity but better metabolic stability .
- Antifungal Targets : L-173’s chlorophenyl group likely interacts with fungal CYP51 enzymes. The target compound’s dimethoxy substituents might engage similar targets but with reduced off-target effects .
Biological Activity
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer therapy. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Synthesis and Structural Characterization
The synthesis of thiazolidine derivatives typically involves a multi-step process, often starting with the condensation of appropriate aldehydes and thiazolidine-2,4-dione intermediates. For this compound, the specific synthetic route includes the following steps:
- Formation of Thiazolidine Core : The initial step involves the reaction between a thiazolidine precursor and a suitable aldehyde.
- Methylidene Formation : The introduction of the 2,5-dimethoxyphenyl group occurs through a Knoevenagel condensation reaction.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antidiabetic Properties
Research indicates that thiazolidine derivatives exhibit significant antidiabetic activity by acting as inhibitors of alpha-amylase and enhancing insulin sensitivity through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways. For instance:
- Alpha-Amylase Inhibition : The compound has shown to effectively inhibit alpha-amylase activity, which is crucial for carbohydrate digestion and glucose absorption .
- Blood Glucose Lowering : In vivo studies demonstrated that certain thiazolidine derivatives significantly reduce blood glucose levels in diabetic models .
Anti-inflammatory Effects
Thiazolidine derivatives have also been studied for their anti-inflammatory properties:
- Cytokine Reduction : Compounds similar to this compound have been shown to lower inflammatory markers such as TNF-α and IL-6 in various experimental models .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- VEGFR-2 Inhibition : Studies have indicated that thiazolidine derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis .
- Cell Line Studies : The compound has been tested against various cancer cell lines (e.g., HT-29, A549) showing significant cytotoxic effects with IC50 values indicating potent activity .
Case Studies
Several case studies highlight the biological efficacy of thiazolidine derivatives:
- Case Study 1 : A study evaluated a series of thiazolidine derivatives for their ability to inhibit alpha-amylase and reduce blood glucose levels in diabetic rats. The results showed that specific compounds led to a marked decrease in fasting blood glucose levels compared to control groups .
- Case Study 2 : In vitro experiments demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells via intrinsic apoptotic pathways. This was evidenced by increased caspase activity and altered mitochondrial membrane potential .
Research Findings Summary
| Activity Type | Mechanism/Target | Findings |
|---|---|---|
| Antidiabetic | Alpha-amylase inhibition | Significant reduction in blood glucose levels |
| Anti-inflammatory | Cytokine inhibition | Reduced levels of TNF-α and IL-6 |
| Anticancer | VEGFR-2 inhibition | Induced apoptosis in cancer cell lines |
Q & A
Q. What strategies enable repurposing this compound for neurodegenerative disease research?
- Methodological Answer :
- Tau aggregation assays : Test inhibition of β-amyloid or tau fibrillization in SH-SY5Y cells using thioflavin T fluorescence .
- Neuroinflammation models : Measure TNF-α/IL-6 suppression in LPS-stimulated microglia, leveraging the compound’s anti-inflammatory thiazolidinedione core .
- In vivo validation : Administer to transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive improvements via Morris water maze .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
